tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic compound characterized by its unique molecular structure, which includes a tert-butyl ester group and a bicyclic azabicycloheptane core. Its molecular formula is , and it has gained attention for its applications in organic synthesis and biological research. This compound is often utilized as a building block in the synthesis of complex organic molecules and has various scientific applications, particularly in the fields of chemistry and biology.
The synthesis of tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the reaction of a suitable azabicycloheptane precursor with tert-butyl chloroformate. This reaction is generally conducted under inert atmosphere conditions to minimize unwanted side reactions, with the reaction mixture being stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
In an industrial context, the production may involve large-scale batch or continuous flow processes, utilizing automated reactors that allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This enhances both the efficiency and yield of the desired product.
The molecular structure of tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate consists of a bicyclic framework that incorporates an oxo group at the 2-position and a tert-butyl ester at the 7-position. The bicyclic structure contributes to its unique chemical properties and reactivity.
The compound's molecular weight is approximately 211.26 g/mol, featuring three hydrogen bond acceptors and no hydrogen bond donors, which suggests its potential solubility in polar solvents.
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate can participate in various chemical reactions:
For oxidation, common oxidizing agents include potassium permanganate and chromium trioxide. For reduction, lithium aluminum hydride and sodium borohydride are frequently employed. Substitution reactions can utilize nucleophiles such as amines, alcohols, and thiols under either basic or acidic conditions.
The mechanism of action for tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This binding modulates their activity, leading to various biological effects that depend on the specific application context. Understanding these interactions can provide insights into its potential therapeutic uses.
The compound exhibits properties typical of bicyclic compounds with a moderate degree of polarity due to its functional groups. Its solubility in polar solvents may facilitate its use in various chemical environments.
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate is reactive due to the presence of functional groups that allow for oxidation, reduction, and substitution reactions. These properties make it a versatile reactant in organic synthesis.
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate has several significant applications:
This compound's unique structure and reactivity make it an important subject of study in both academic research and practical applications within the chemical industry.
The compound tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate is defined by a systematic IUPAC name that precisely encodes its molecular architecture. The "7-azabicyclo[2.2.1]heptane" segment denotes a bridged bicyclic system comprising two fused rings: a six-membered cyclohexane analog with a nitrogen atom replacing the bridgehead carbon at position 7. The "2-oxo" descriptor specifies a ketone functional group at the C2 position, while "tert-butyloxycarbonyl" (Boc) indicates the N7-protecting group. This nomenclature unambiguously defines the connectivity and stereochemical features of the molecule, which exists in enantiomeric forms designated as (1R,4S)- and (1S,4R)-configurations [1] [10]. Key identifiers include:
Table 1: Compound Identifiers
| Property | Value |
|---|---|
| CAS Number (racemic) | 152533-47-6 [2] [4] |
| CAS Number (enantiopure) | 163513-98-2 [(1R,4S)] [10] |
| Molecular Formula | C₁₁H₁₇NO₃ [4] [8] |
| Molecular Weight | 211.26 g/mol [4] [8] |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1CC2=O [4] |
| InChI Key | XWIJVOQGKJHEAJ-UHFFFAOYSA-N [7] |
The 7-azabicyclo[2.2.1]heptane scaffold is a structurally constrained heterocycle characterized by high ring strain and defined stereochemistry. This rigidity:
The Boc group serves as a critical masking agent for the bridgehead nitrogen (N7), enabling selective synthetic manipulations elsewhere on the bicyclic framework. Its utility stems from:
Table 2: Comparative Boc Deprotection Methods
| Reagent System | Conditions | Compatibility Notes |
|---|---|---|
| TFA/DCM (50:50) | 0.5–2 h, RT | Standard; scavengers (anisole) prevent alkylation |
| HCl/MeOH | 30 min, RT | Avoids carbocation side reactions |
| TMSI/CH₃OH | Sequential addition, RT | Mild alternative for acid-sensitive substrates |
| ZnBr₂ in DCM | RT, 1–12 h | Selective for secondary Boc groups |
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7